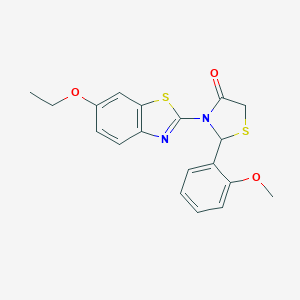
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, also known as EBT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that belongs to the thiazolidinone family. EBT has been found to have a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the binding of the compound to the beta-sheet structure of amyloid fibrils. This binding results in a change in the fluorescence properties of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, allowing for the detection of protein aggregation.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of amyloid fibrils, which could have potential therapeutic applications for diseases associated with protein aggregation. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have antioxidant properties and has been shown to protect cells from oxidative stress. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its selectivity for amyloid fibrils. This allows for the detection of protein aggregation with high sensitivity and specificity. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. One potential area of study is the development of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one-based therapeutics for the treatment of diseases associated with protein aggregation. Additionally, further studies are needed to fully understand the mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one and its effects on cellular processes. Finally, the development of new fluorescent probes based on 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one could have potential applications in the detection of other biomolecules and cellular processes.
合成法
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves the condensation of 2-aminothiophenol with 2-chloro-3-(2-methoxyphenyl)acrylonitrile, followed by the reaction with ethyl bromoacetate and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been widely used in scientific research as a fluorescent probe for detecting protein aggregation. It has been found to bind selectively to amyloid fibrils and has been used to study the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been used to study the aggregation of prion proteins, which are associated with diseases such as Creutzfeldt-Jakob disease.
特性
製品名 |
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H18N2O3S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-24-12-8-9-14-16(10-12)26-19(20-14)21-17(22)11-25-18(21)13-6-4-5-7-15(13)23-2/h4-10,18H,3,11H2,1-2H3 |
InChIキー |
VTYMZRMMSIMNHP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4OC |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)